IDO1 Inhibitory Potency: Benzylamino vs. 4-Chlorophenyl Analog
In an enzyme inhibition assay against recombinant human IDO1, 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one exhibited a Ki value of 53,200 nM (53.2 µM) [1]. In contrast, the closely related analog 6-(4-chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one, which substitutes a 4-chlorophenyl group for the benzyl group, demonstrated a Ki of 35 nM under comparable assay conditions [2]. This represents a 1,520-fold difference in affinity.
1,520‑fold lower affinity
| Evidence Dimension | Inhibitory constant (Ki) against human IDO1 |
|---|---|
| Target Compound Data | 53,200 nM (53.2 µM) |
| Comparator Or Baseline | 6-(4-chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one: 35 nM |
| Quantified Difference | 1,520-fold lower affinity for target compound |
| Conditions | Recombinant human IDO1; measured via ChEMBL_557744 (CHEMBL953253) assay |
Why This Matters
This compound serves as an essential low-affinity control or a starting scaffold for medicinal chemistry optimization, distinct from high-potency analogs.
- [1] BindingDB. (n.d.). BDBM50241727 (CHEMBL953253): Ki for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one against human IDO1. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50026953&ki_result_id=50428624 View Source
- [2] BindingDB. (n.d.). BDBM50203274 (CHEMBL3945545): Ki for 6-(4-chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one against human IDO1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203274 View Source
